An In-depth Technical Guide to 2-benzoyl-N-ethylbenzamide (CAS: 82523-92-0)
An In-depth Technical Guide to 2-benzoyl-N-ethylbenzamide (CAS: 82523-92-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-benzoyl-N-ethylbenzamide, with the CAS number 82523-92-0, is an organic compound belonging to the benzamide class of molecules. Benzamides are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of 2-benzoyl-N-ethylbenzamide, including its synthesis, physicochemical properties, and potential biological activities, based on available data and analysis of structurally related compounds. Due to the limited specific data for this exact compound, information from its close analog, 2-benzoyl-N,N-diethylbenzamide, and other related benzamides is utilized to provide a thorough and practical resource for researchers.
Physicochemical Properties
While specific experimental data for 2-benzoyl-N-ethylbenzamide is not extensively available in the public domain, its basic properties can be calculated, and further characteristics can be inferred from its close analog, 2-benzoyl-N,N-diethylbenzamide.
| Property | Value | Source |
| CAS Number | 82523-92-0 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₆H₁₅NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 253.30 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | CCNCC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 | Inferred |
| Predicted LogP | 3.5 - 4.0 | Inferred |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from 2-benzoyl-N,N-diethylbenzamide[2] |
Synthesis of 2-benzoyl-N-ethylbenzamide
The most probable and direct synthesis of 2-benzoyl-N-ethylbenzamide involves the acylation of ethylamine with 2-benzoylbenzoyl chloride. This method is analogous to the synthesis of 2-benzoyl-N,N-diethylbenzamide.[2][3]
Experimental Protocol: Synthesis
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Preparation of 2-benzoylbenzoyl chloride: 2-benzoylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the reaction is complete (typically 2-4 hours). The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 2-benzoylbenzoyl chloride.
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Amidation: The crude 2-benzoylbenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath.
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A solution of ethylamine (approximately 1.2 equivalents) and a non-nucleophilic base such as triethylamine (approximately 1.2 equivalents) in the same solvent is added dropwise to the cooled solution of 2-benzoylbenzoyl chloride with stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (or until TLC indicates completion of the reaction).
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The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude 2-benzoyl-N-ethylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.
Synthesis of 2-benzoyl-N-ethylbenzamide.
Characterization and Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-benzoyl-N-ethylbenzamide. The following experimental protocols are based on standard techniques used for similar compounds.[2][3]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra should be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR: Expected signals would include aromatic protons (multiplets in the range of 7-8 ppm), a quartet for the methylene group adjacent to the nitrogen, and a triplet for the terminal methyl group of the ethyl chain.
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¹³C NMR: Expected signals would include those for the two carbonyl carbons, multiple aromatic carbons, and the two carbons of the ethyl group.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Purpose: To determine the melting point and thermal transitions.
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Instrumentation: A standard DSC instrument.
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Procedure: A small sample (2-5 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature. An endothermic peak will indicate the melting point.
Experimental Protocol: Thermogravimetric Analysis (TGA)
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Purpose: To determine the thermal stability and decomposition temperature.
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Instrumentation: A standard TGA instrument.
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Procedure: A sample (5-10 mg) is placed in a ceramic crucible and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss of the sample is recorded as a function of temperature.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for 2-benzoyl-N-ethylbenzamide, the broader class of benzamide derivatives has been extensively studied and shown to possess a wide range of therapeutic properties. This suggests that 2-benzoyl-N-ethylbenzamide could be a candidate for screening in various biological assays.
| Biological Activity | Description | Reference |
| Antiprotozoal | N-benzoyl-2-hydroxybenzamides have shown activity against P. falciparum, Trypanosomes, and Leishmania. | --INVALID-LINK--[4] |
| Antimicrobial | Certain 2-aminobenzamide derivatives have demonstrated antimicrobial and antifungal activities. | --INVALID-LINK-- |
| Insecticidal | Benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown larvicidal activity against mosquito larvae. | --INVALID-LINK--[5] |
| Antitumor | N-substituted benzamide derivatives have been designed and evaluated as antitumor agents, with some showing inhibitory activity against various cancer cell lines. | --INVALID-LINK-- |
| SARS-CoV Protease Inhibition | Benzamide derivatives have been investigated as inhibitors of SARS-CoV papain-like protease (PLpro). | --INVALID-LINK--[6] |
Given the lack of specific data on the mechanism of action for 2-benzoyl-N-ethylbenzamide, a generalized workflow for drug discovery and development is presented below. This illustrates the logical progression from a synthesized compound to a potential therapeutic agent.
Generalized drug discovery workflow.
Conclusion
2-benzoyl-N-ethylbenzamide is a benzamide derivative with potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and characterization based on well-established methods for analogous compounds. The diverse biological activities of the broader benzamide class suggest that 2-benzoyl-N-ethylbenzamide could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to synthesize, characterize, and screen this compound for various biological activities to elucidate its potential as a lead molecule.
References
- 1. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. chembk.com [chembk.com]
